The synthesis of methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate can be achieved through various methods typical for indole derivatives. A common approach involves:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity .
The molecular structure of methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate features:
The compound's SMILES notation is COC(=O)CC/C1=C(\C(=O)OC)NC2=C1C=CC(Cl)=C2Br
, which provides insight into its three-dimensional arrangement and potential interactions with biological targets .
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties .
The mechanism of action for methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate primarily involves interactions with biological targets such as enzymes or receptors. Indole derivatives are known to exhibit:
Research indicates that structural modifications, such as those present in this compound, can significantly influence its binding affinity and selectivity towards target proteins .
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's handling and application in research settings .
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate has several scientific applications:
The versatility of indole derivatives like this compound underscores their importance in medicinal chemistry and pharmacology .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: